5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine
Overview
Description
The compound “5-(3-([1,1’-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine” is a complex organic molecule. It has been studied in the context of Staphylococcus aureus Dihydrofolate Reductase . This compound is part of a class of molecules known as propargyl-linked antifolates .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It has been studied using X-ray diffraction, which provides detailed information about its three-dimensional structure .Scientific Research Applications
Antiviral Activity
Research has explored the antiviral properties of 2,4-diaminopyrimidine derivatives, with some compounds demonstrating significant inhibition against retrovirus replication in cell culture. Notably, a study found that certain 5-substituted 2,4-diaminopyrimidine derivatives were highly inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, although some were cytostatic to certain cell cultures (Hocková et al., 2003).
Ligand Affinity and Drug-likeness
The affinity of 2-aminopyrimidines for human histamine receptors has been studied, revealing that structural modifications can lead to compounds with high receptor affinity and selectivity. This research is crucial for developing potential ligands for therapeutic applications, showcasing the importance of the core pyrimidine structure in medicinal chemistry (Sadek et al., 2014).
Antifolate Activity
Compounds featuring a pyrimidine structure have been investigated for their activity as nonclassical inhibitors of dihydrofolate reductase from various organisms, including Pneumocystis carinii and Toxoplasma gondii. This research has implications for the development of antitumor agents and treatments for opportunistic infections (Robson et al., 1997).
High-Performance Polymers
The synthesis and study of polyimides containing pyridine and biphenyl units have contributed to the development of materials with excellent thermal, mechanical, and optical properties. These materials are crucial for applications requiring high performance and durability (Guan et al., 2015).
Antimicrobial Agents
Research into pyrazolines and aminopyrimidines has explored their potential as antibacterial agents. This work contributes to the search for new antimicrobial compounds in the face of increasing antibiotic resistance (Solankee et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
6-ethyl-5-[3-(3-phenylphenyl)prop-1-ynyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-2-19-18(20(22)25-21(23)24-19)13-7-9-15-8-6-12-17(14-15)16-10-4-3-5-11-16/h3-6,8,10-12,14H,2,9H2,1H3,(H4,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJGWMFHVPDAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C#CCC2=CC(=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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